molecular formula C16H16O3 B3157918 (2,4-Dimethoxyphenyl)(m-tolyl)methanone CAS No. 854025-57-3

(2,4-Dimethoxyphenyl)(m-tolyl)methanone

Cat. No.: B3157918
CAS No.: 854025-57-3
M. Wt: 256.3 g/mol
InChI Key: YBWQNXPBHVAZIT-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(m-tolyl)methanone , also known as DMM , is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. Its molecular formula is C16H16O4 , and it has a molecular weight of 272.304 g/mol .

Scientific Research Applications

Synthesis and Reactivity

(2,4-Dimethoxyphenyl)(m-tolyl)methanone, as part of the broader category of diarylmethanones, is studied primarily for its unique reactivity and potential for forming new compounds. For instance, Çetinkaya et al. (2011) explored the selective O-demethylation of a closely related compound, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, during bromination, leading to the isolation of novel bromophenol derivatives (Çetinkaya, Menzek, Şahin, & Balaydın, 2011). These findings indicate potential for diverse chemical transformations and the synthesis of new compounds.

Anticancer Properties

A significant area of research is the exploration of the anticancer potential of compounds related to this compound. Hayakawa et al. (2004) designed and synthesized a derivative of this compound, (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, to evaluate its cytotoxicity against cancer cell lines. This compound exhibited selective cytotoxicity, indicating its potential as an anticancer agent (Hayakawa et al., 2004).

Antioxidant Activity

Artunç et al. (2020) synthesized various phenol derivatives from (3,4-dimethoxyphenyl)(2-(3,4-dimethoxyphenyl)cyclopent-1-en-1-yl)methanone, evaluating their antioxidant activities. The study demonstrated that some of these molecules exhibited powerful antioxidant profiles compared to standard antioxidants (Artunç, Menzek, Taslimi, Gülcin, Kazaz, & Şahin, 2020). This suggests potential applications in combating oxidative stress-related diseases.

Inhibition of Carbonic Anhydrase

A notable application is the inhibition of carbonic anhydrase, an enzyme implicated in various physiological processes. Balaydın et al. (2012) synthesized derivatives of (2-bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone, which showed inhibitory effects against human carbonic anhydrase II. This suggests potential therapeutic applications in conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Electoanalytical Detection

Lucas et al. (2013) demonstrated the use of dimethomorph, a compound related to this compound, in developing an electroanalytical procedure for its detection in grape-derived samples, indicating potential applications in analytical chemistry (Lucas, Nascimento, Freire, Camelo, Longhinotti, Lima-Neto, & Correia, 2013).

Mechanism of Action

Target of Action

The primary targets of (2,4-Dimethoxyphenyl)(m-tolyl)methanone are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin 6 (IL-6) . These are principal pro-inflammatory cytokines implicated in many inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, osteoarthritis, psoriasis, endotoxemia, and toxic shock syndrome .

Mode of Action

This compound interacts with its targets, TNF-α and IL-6, by inhibiting their activity . This inhibition results in a decrease in the production of these pro-inflammatory cytokines, thereby reducing inflammation .

Biochemical Pathways

The compound affects the biochemical pathways associated with the production of TNF-α and IL-6 . By inhibiting these cytokines, it disrupts the signaling pathways that lead to the inflammatory response. The downstream effects include a reduction in inflammation and associated symptoms in various diseases .

Pharmacokinetics

Similar benzophenone derivatives have been reported to have qualifying pharmacokinetic profiles . These compounds are synthesized by Fridel–Craft acylation and evaluated for their anti-inflammatory activity . The synthesized benzophenone derivative 1c was not cytotoxic in CCK-8 cells up to the concentration of 100 μM and showed potent IL-6 inhibitory activity with IC 50 of 0.19 μM .

Result of Action

The result of the action of this compound is a reduction in the levels of TNF-α and IL-6 . This leads to a decrease in inflammation and associated symptoms in various diseases .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-5-4-6-12(9-11)16(17)14-8-7-13(18-2)10-15(14)19-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWQNXPBHVAZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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